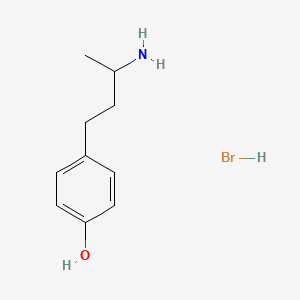
4-(3-Aminobutyl)phenol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Aminobutyl)phenol;hydrobromide is an organic compound that features a phenolic group attached to a butyl chain with an amino group. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminobutyl)phenol;hydrobromide typically involves the nucleophilic aromatic substitution of a halogenated phenol with an appropriate amine. One common method is the reaction of 4-bromophenol with 3-aminobutylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the product, such as recrystallization or chromatography, to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Aminobutyl)phenol;hydrobromide undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Substituted phenols and amines.
Aplicaciones Científicas De Investigación
4-(3-Aminobutyl)phenol;hydrobromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3-Aminobutyl)phenol;hydrobromide involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged sites on proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Aminobutyl)phenol: Similar structure but with a different position of the amino group.
4-(3-Aminopropyl)phenol: Shorter alkyl chain compared to 4-(3-Aminobutyl)phenol;hydrobromide.
4-(3-Aminobutyl)aniline: Contains an aniline group instead of a phenol group.
Uniqueness
This compound is unique due to its specific combination of a phenolic group and an amino-substituted butyl chain. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Propiedades
Número CAS |
90060-08-5 |
|---|---|
Fórmula molecular |
C10H16BrNO |
Peso molecular |
246.14 g/mol |
Nombre IUPAC |
4-(3-aminobutyl)phenol;hydrobromide |
InChI |
InChI=1S/C10H15NO.BrH/c1-8(11)2-3-9-4-6-10(12)7-5-9;/h4-8,12H,2-3,11H2,1H3;1H |
Clave InChI |
KGSBWTHQNOOZPS-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=C(C=C1)O)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


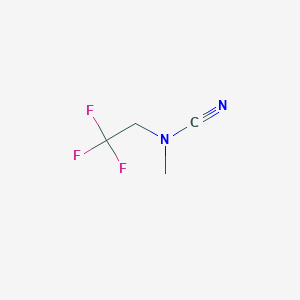

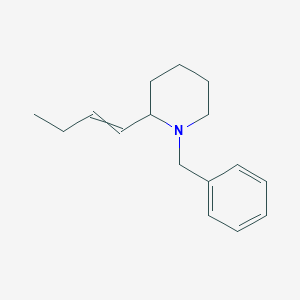
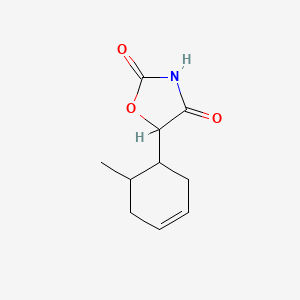

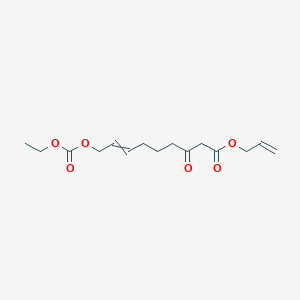
![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)
![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)



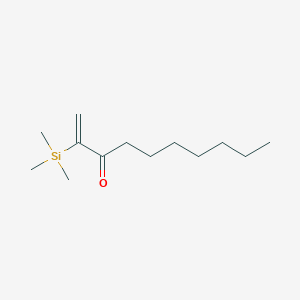
![[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B14389687.png)

